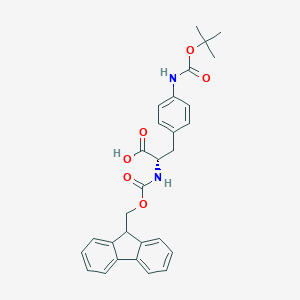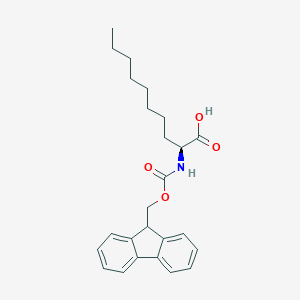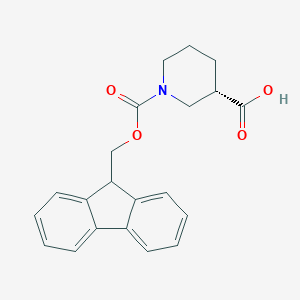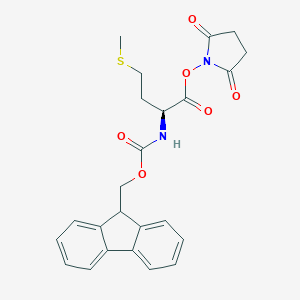
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate” is a useful organic compound for research related to life sciences . It is a valine derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is mentioned to be a solid at room temperature . Its solubility in DMSO is reported to be 100 mg/mL .科学的研究の応用
Solid Phase Peptide Synthesis (SPPS)
FMOC-GLU(OTBU)-OH H2O: is primarily used in the synthesis of peptides. It serves as a building block in SPPS, where the FMOC group protects the amino group during the coupling of amino acids to form peptide chains . The tert-butoxy group protects the side-chain carboxyl group, allowing for the selective deprotection and coupling of amino acids .
Synthesis of γ-Glutamyl Peptides
This compound is instrumental in synthesizing γ-glutamyl peptides. After the side-chain carboxyl group is condensed with an appropriate amine or alcohol, the protective groups can be removed to facilitate the synthesis of peptides containing the glutamyl unit .
Preparation of Branched Esters and Amides
Researchers use FMOC-GLU(OTBU)-OH H2O to prepare branched esters and amides. The selective deprotection of the amino and carboxy functions allows for the creation of complex branched molecules, which are valuable in studying structure-activity relationships .
Synthesis of Lactams and Lactones
The compound is also used to synthesize lactams and lactones, which are cyclic amides and esters, respectively. These compounds are significant in medicinal chemistry for their pharmacological properties .
Library Synthesis
In combinatorial chemistry, FMOC-GLU(OTBU)-OH H2O is used for library synthesis. It allows for the rapid generation of a large number of compounds, which can be screened for potential biological activity .
Proteomics Research
In proteomics, this compound aids in the study of protein structure and function. It can be used to modify peptides and proteins, which helps in understanding their interactions and activities in biological systems .
Drug Development
FMOC-GLU(OTBU)-OH H2O: plays a role in drug development, particularly in the design and synthesis of drug candidates. Its use in creating diverse molecular structures helps in identifying potential therapeutic agents .
Material Science
Lastly, in material science, the compound contributes to the development of new materials with specific properties. It can be used to create polymers and other macromolecules that have applications in various industries .
Safety and Hazards
作用機序
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .
Mode of Action
The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .
Biochemical Pathways
The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.
Action Environment
The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBGBVUJSPZRDD-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate | |
CAS RN |
204251-24-1 |
Source


|
| Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














